2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol
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Overview
Description
2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol is an organic compound that features a benzene ring substituted with a hydroxyl group at the 1 and 4 positions, and an ether linkage to a 4-methylpyridine moiety at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol typically involves the reaction of 4-methylpyridine-3-ol with 1,4-dihydroxybenzene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the ether linkage between the pyridine and benzene rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpyridin-3-yl)oxybenzene-1,3-diol
- 2-(4-Methylpyridin-3-yl)oxybenzene-1,2-diol
- 2-(4-Methylpyridin-3-yl)oxybenzene-1,4-dimethanol
Uniqueness
2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol is unique due to the specific positioning of the hydroxyl groups and the ether linkage to the 4-methylpyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)oxybenzene-1,4-diol |
InChI |
InChI=1S/C12H11NO3/c1-8-4-5-13-7-12(8)16-11-6-9(14)2-3-10(11)15/h2-7,14-15H,1H3 |
InChI Key |
NJPWIKVAYDDPNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)OC2=C(C=CC(=C2)O)O |
Canonical SMILES |
CC1=C(C=NC=C1)OC2=C(C=CC(=C2)O)O |
Synonyms |
2-(4-methylpyridin-3-yloxy)benzene-1',4'-diol cigatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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